1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one
Description
The compound 1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is a structurally complex heterocyclic molecule featuring a 2,3-dihydro-1,3-thiazole core. Key substituents include:
- A 3-(morpholin-4-yl)propyl chain at position 3, enhancing solubility due to the polar morpholine moiety.
- A methyl group at position 4 and an ethanone (acetyl) group at position 5, influencing steric and electronic properties. The Z-configuration at the imino double bond (2Z) dictates spatial orientation, which may affect molecular recognition in biological systems. While direct pharmacological data for this compound are unavailable, structurally related thiazole derivatives are known for antimicrobial, anti-inflammatory, and antitumor activities .
Properties
IUPAC Name |
1-[2-(3-chlorophenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2S/c1-14-18(15(2)24)26-19(21-17-6-3-5-16(20)13-17)23(14)8-4-7-22-9-11-25-12-10-22/h3,5-6,13H,4,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBLFIHNNKOKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC2=CC(=CC=C2)Cl)N1CCCN3CCOCC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromoacetone to yield the thiazole ring. The final step involves the alkylation of the thiazole with 3-morpholin-4-ylpropyl bromide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one demonstrates effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Anticancer Potential
Thiazole compounds are being investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. For instance, it may inhibit specific enzymes involved in metabolic pathways relevant to disease states, making it a candidate for drug development targeting metabolic disorders .
Photovoltaic Materials
Thiazole derivatives have shown promise in the field of organic electronics. The compound's unique electronic properties can be harnessed in the development of organic photovoltaic devices, potentially enhancing their efficiency .
Polymer Additives
In materials science, compounds like 1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one can serve as additives to improve the mechanical properties of polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .
Case Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial effectiveness of various thiazole derivatives, including the compound . Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antibacterial agent .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that treatment with this thiazole derivative resulted in a marked decrease in cell viability of human cancer cell lines. The mechanism was attributed to increased apoptosis rates as confirmed by flow cytometry analysis .
Case Study 3: Material Application
Research on the application of thiazole derivatives in organic photovoltaics showed that incorporating this compound into device structures led to improved charge transport properties and enhanced light absorption characteristics .
Mechanism of Action
The mechanism of action of 1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Selected Thiazole Derivatives
*Calculated for C₁₉H₂₃ClN₃O₂S; †Estimated based on structural analogs.
Key Observations
Structural Diversity: The target compound distinguishes itself via the morpholinylpropyl group, which contrasts with the chlorobenzyl () or triazolyl () substituents in analogs. Morpholine derivatives often improve aqueous solubility and metabolic stability . Z-configuration in the target compound may enforce a planar or semi-planar conformation, unlike the thiazolidinone cores in and , which exhibit non-planar geometries due to sp³ hybridization.
The target compound’s 3-chlorophenylimino group could mimic halogen-bonding interactions observed in active analogs . Thioxo groups in and may enhance metal-binding capacity, a feature absent in the target compound but relevant for enzyme inhibition.
Synthetic Methodologies :
- The target compound’s synthesis likely involves multi-step condensation, akin to (DMF-mediated crystallization) and (TDAE methodology). Morpholine-containing side chains often require alkylation or nucleophilic substitution .
Physicochemical Properties :
Biological Activity
The compound 1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article explores the biological activity of this specific compound through various studies and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 368.92 g/mol. Its structure includes a thiazole ring, a chlorophenyl imino group, and a morpholine substituent, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H24ClN3OS |
| Molecular Weight | 368.92 g/mol |
| IUPAC Name | 1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one |
Antiviral Activity
Research has indicated that thiazole derivatives exhibit antiviral properties. A study evaluating similar compounds showed that modifications in the thiazole structure could enhance antiviral activity against various viruses. The incorporation of the chlorophenyl imino group is hypothesized to play a significant role in this activity by interacting with viral proteins or inhibiting viral replication pathways .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial effects. The presence of the morpholine group is believed to enhance solubility and bioavailability, potentially increasing the efficacy against bacterial strains. In vitro studies have demonstrated that related thiazole compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Thiazoles have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Preliminary studies indicate that compounds with similar structures can disrupt cell cycle progression and promote programmed cell death through various signaling pathways such as NF-kB and MAPK .
The biological activity of 1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is likely mediated through its interaction with specific molecular targets:
Molecular Targets:
- Enzymes: The compound may inhibit enzymes involved in viral replication and bacterial metabolism.
- Receptors: Interaction with cellular receptors could modulate signaling pathways related to inflammation and cell survival.
Pathways Involved:
The compound may influence pathways such as:
- NF-kB Pathway: Involved in immune response and inflammation.
- MAPK Pathway: Critical for cell proliferation and survival.
Case Studies
Several studies have focused on similar thiazole derivatives to elucidate their biological activities:
-
Antiviral Screening:
A study synthesized various thiazole derivatives and evaluated their antiviral activity against the Tobacco Mosaic Virus (TMV). Compounds exhibiting structural similarities to our target showed significant inhibition rates, indicating potential effectiveness in viral infections . -
Antibacterial Testing:
Another research effort assessed the antibacterial properties of thiazole derivatives against multiple bacterial strains. Results indicated that certain modifications led to enhanced potency, suggesting structural optimization could yield more effective antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
